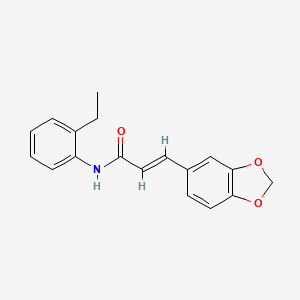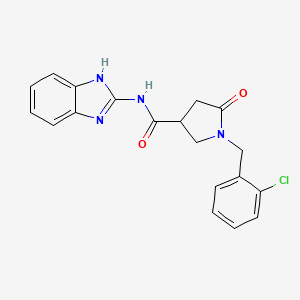![molecular formula C18H16N4O4S B11019167 2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11019167.png)
2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドは、ベンズアミド類に属する複雑な有機化合物です。
製造方法
合成経路と反応条件
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドの合成は、一般的にチアジアゾール環の形成とニトロ基およびフェノキシプロピル基の導入を含む複数のステップで行われます。一般的な方法の1つは、以下のステップを含みます。
チアジアゾール環の形成: チアジアゾール環は、適切な前駆体(チオセミカルバジドなど)をカルボン酸またはその誘導体と酸性条件下で反応させることによって合成できます。
ニトロ基の導入: ニトロ基は、硝酸と硫酸を反応剤として用いたニトロ化反応によって導入できます。
フェノキシプロピル基の付加: フェノキシプロピル基は、求核置換反応によって付加することができます。この反応では、フェノキシプロピルハロゲン化物がチアジアゾール中間体と反応します。
工業的製造方法
この化合物の工業的製造方法では、上記の合成経路を最適化して、より高い収率と純度を達成することがあります。これには、高度な触媒、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: ニトロ基はさらに酸化されて、ニトロソ誘導体または他の高酸化状態の誘導体に変換することができます。
還元: ニトロ基は、触媒の存在下で水素ガスまたは金属水素化物を用いる還元剤によって、アミノ基に還元できます。
置換: フェノキシプロピル基は求核置換反応に関与し、フェノキシ基が他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 硝酸、硫酸。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム。
置換: アルキルハロゲン化物、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: ニトロソ誘導体、高酸化状態の化合物。
還元: アミノ誘導体。
置換: 用いた求核剤に応じて、さまざまな置換ベンズアミド。
科学研究への応用
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について調査されています。
医学: 特定の生物学的経路を標的とした新薬開発において、特にその潜在的な治療効果について研究されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the nitro and phenoxypropyl groups. One common method involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be attached via nucleophilic substitution reactions, where a phenoxypropyl halide reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドの作用機序には、特定の分子標的および経路との相互作用が関与しています。ニトロ基とチアジアゾール環は、その生物活性に寄与する重要な官能基です。この化合物は、以下のように作用する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素の活性を阻害または調節する。
DNAとの相互作用: DNAに結合して、遺伝子発現またはDNA複製に影響を与える。
細胞シグナル伝達の調節: 細胞受容体およびシグナル伝達経路と相互作用して、細胞応答を変更する。
類似化合物の比較
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドは、以下のような他の類似化合物と比較できます。
N-(5-(トリフルオロメチル)-1,3,4-チアジアゾール-2-イル)ベンズアミド: この化合物もチアジアゾール環とベンズアミド構造を含んでいますが、置換基が異なり、生物活性や特性が異なる場合があります。
N-(1,3,4-オキサジアゾール-2-イル)ベンズアミド類: これらの化合物では、チアジアゾール環の代わりにオキサジアゾール環があり、抗菌活性で知られています。
2-ニトロ-N-[5-(3-フェノキシプロピル)-1,3,4-チアジアゾール-2-イル]ベンズアミドの独自性は、特定の官能基の組み合わせにあります。これにより、異なる化学的および生物学的特性が生じることがあります。
類似化合物との比較
2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains a thiadiazole ring and benzamide structure but differs in the substituents, which can lead to different biological activities and properties.
N-(1,3,4-Oxadiazol-2-yl)benzamides: These compounds have an oxadiazole ring instead of a thiadiazole ring and are known for their antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
特性
分子式 |
C18H16N4O4S |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O4S/c23-17(14-9-4-5-10-15(14)22(24)25)19-18-21-20-16(27-18)11-6-12-26-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,21,23) |
InChIキー |
GBTALNHFGAYDJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B11019093.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11019098.png)

![1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11019102.png)
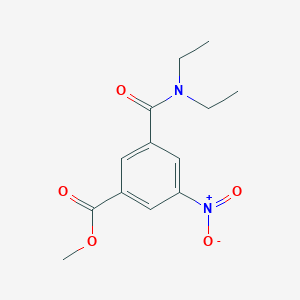
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019115.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide](/img/structure/B11019117.png)
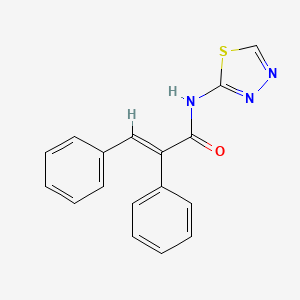
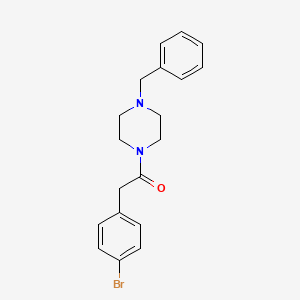
![N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide](/img/structure/B11019149.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide](/img/structure/B11019156.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)
